molecular formula C11H8ClNO2 B14029737 Methyl 8-chloroquinoline-2-carboxylate

Methyl 8-chloroquinoline-2-carboxylate

Cat. No.: B14029737
M. Wt: 221.64 g/mol
InChI Key: JLISNJSHFWRQLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloroquinoline-2-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also utilized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: Commonly involves replacing a hydrogen atom with another atom or group of atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .

Scientific Research Applications

Methyl 8-chloroquinoline-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of malaria and other parasitic diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in the disease process. For example, quinoline derivatives are known to inhibit the heme polymerase enzyme in malaria parasites, disrupting their ability to detoxify heme and leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-chloroquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl and chloro substituents enhance its reactivity and potential as a pharmacological agent compared to other quinoline derivatives .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 8-chloroquinoline-2-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,1H3

InChI Key

JLISNJSHFWRQLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2Cl)C=C1

Origin of Product

United States

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